五羰基溴化锰

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

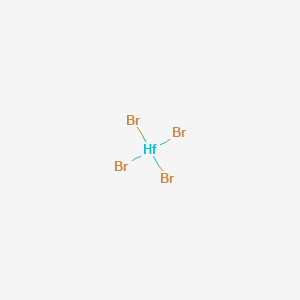

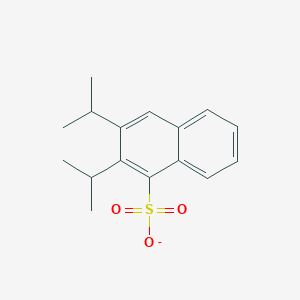

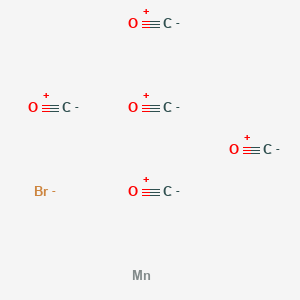

Manganese pentacarbonyl bromide, also known as manganese pentacarbonyl bromide, is an organometallic compound with the formula BrMn(CO)5. It is a manganese complex where the manganese atom is coordinated to five carbonyl (CO) ligands and one bromide ion. This compound is notable for its use as a precursor in various chemical reactions and its role in catalysis.

科学研究应用

Manganese pentacarbonyl bromide has several applications in scientific research:

作用机制

Manganese pentacarbonyl bromide, also known as Bromopentacarbonylmanganese(I), is an organomanganese compound with the formula BrMn(CO)5 . This bright orange solid is a precursor to other manganese complexes .

Target of Action

The primary targets of Manganese pentacarbonyl bromide are various donor ligands (L). The complex undergoes substitution by these ligands to give derivatives of the type BrMn(CO)3L2 .

Mode of Action

The compound interacts with its targets through a process of substitution. It replaces the ligands in the target molecule, resulting in the formation of new complexes .

Biochemical Pathways

It’s known that the compound is used as a catalyst in the reduction of levulinic acid (la) to methyltetrahydrofuran (mthf) and the reductive amination of la to n-substituted pyrrolidines .

Result of Action

As a catalyst, Manganese pentacarbonyl bromide facilitates chemical reactions without being consumed in the process. In the case of the reduction of levulinic acid, it helps produce methyltetrahydrofuran and N-substituted pyrrolidines .

生化分析

Biochemical Properties

It is known that the compound can undergo substitution by a variety of donor ligands . This suggests that Manganese pentacarbonyl bromide could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions would depend on the specific donor ligands involved.

Molecular Mechanism

It is known that the compound can undergo substitution by a variety of donor ligands , suggesting that it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

准备方法

Synthetic Routes and Reaction Conditions: Manganese pentacarbonyl bromide can be synthesized through the reaction of manganese pentacarbonyl with bromine. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product: [ \text{Mn(CO)}_5 + \text{Br}_2 \rightarrow \text{BrMn(CO)}_5 ]

Industrial Production Methods: While specific industrial production methods for bromopentacarbonylmanganese(I) are not widely documented, the synthesis generally involves the controlled reaction of manganese pentacarbonyl with bromine in a suitable solvent, followed by purification steps to isolate the product.

Types of Reactions:

Reduction: Manganese pentacarbonyl bromide can undergo reduction reactions to form various manganese complexes.

Substitution: This compound can participate in substitution reactions where the bromide ligand is replaced by other ligands.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas or hydride donors.

Substitution: Silver salts and various arenes are commonly used in substitution reactions.

Major Products:

Reduction: [Mn(CO)5H]

Substitution: (eta6-arene)tricarbonylmanganese(I) complexes

相似化合物的比较

Manganese pentacarbonyl (Mn(CO)5): A precursor to bromopentacarbonylmanganese(I).

Cyclopentadienylmanganese(I) tricarbonyl (C5H5Mn(CO)3): Another manganese complex with different ligands.

Di-Manganese decacarbonyl (Mn2(CO)10): A dimeric manganese carbonyl complex.

Uniqueness: Manganese pentacarbonyl bromide is unique due to its bromide ligand, which allows it to participate in specific substitution reactions that other manganese carbonyl complexes may not undergo. Its ability to form (eta6-arene)tricarbonylmanganese(I) complexes also distinguishes it from other similar compounds .

属性

IUPAC Name |

carbon monoxide;manganese;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCZKKJCQVRJPQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrMnO5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does bromopentacarbonylmanganese(I) interact with other molecules, and what are the typical reaction outcomes?

A1: Bromopentacarbonylmanganese(I) is a versatile organometallic compound known to undergo ligand substitution reactions. For instance, it readily reacts with phosphine ligands, like dimethylphenylphosphine, by replacing one or more carbonyl (CO) groups. [, ] This reactivity stems from the labile nature of the carbonyl ligands and the ability of manganese to accommodate different coordination numbers. Additionally, it can react with anhydrous hydrazine, leading to the formation of isocyanate complexes through nitrogen-containing ligand incorporation. []

Q2: What is the typical synthetic route to obtain bromopentacarbonylmanganese(I) and its derivative complexes?

A2: Bromopentacarbonylmanganese(I) can be used as a precursor for synthesizing various manganese complexes. It reacts with dimethylphenylphosphine under photochemical conditions to form bromotricarbonylbis(dimethylphenylphosphine)manganese(I). [] This complex further reacts with anhydrous hydrazine or other ligands like triphenylphosphine, yielding diverse manganese complexes with varying coordination spheres and functionalities. [, ]

Q3: What spectroscopic techniques are typically used to characterize bromopentacarbonylmanganese(I) and its derivative complexes?

A3: Several spectroscopic techniques are employed to characterize bromopentacarbonylmanganese(I) and its derivatives. Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl ligands, with the stretching frequencies of CO bonds (ν(CO)) providing insights into the electronic environment of the metal center and the nature of other ligands present. [, ] Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and phosphorus (31P) NMR, helps determine the structure and stereochemistry of complexes containing phosphine ligands. [] Mass spectrometry (MS) can be used to determine the molecular weight and fragmentation patterns, providing further structural information. []

Q4: Can you provide an example of bromopentacarbonylmanganese(I) acting as a catalyst in organic synthesis?

A4: Bromopentacarbonylmanganese(I) can be employed as a catalyst in the N-alkylation of amines with alcohols through a hydrogen autotransfer strategy. [] This reaction offers a practical method for synthesizing various secondary amines, including those with aromatic, heteroaromatic, and aliphatic structures. The catalytic system utilizes readily available and inexpensive manganese sources like bromopentacarbonylmanganese(I) or manganese(II) chloride, along with triphenylphosphine as a ligand, highlighting its potential for sustainable and cost-effective organic synthesis. []

Q5: Are there any studies investigating the coordination behavior of bromopentacarbonylmanganese(I) with specific ligands?

A5: Yes, research has investigated the coordination behavior of bromopentacarbonylmanganese(I) with tripodal P3-nSn ligands (where n = 0-3). [, ] These studies focused on understanding the impact of incorporating thioether (S) sites into the ligands on their coordination properties with the manganese center. Such investigations provide valuable insights into designing ligands with tailored electronic and steric properties, potentially leading to improved catalytic systems or materials with specific applications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)